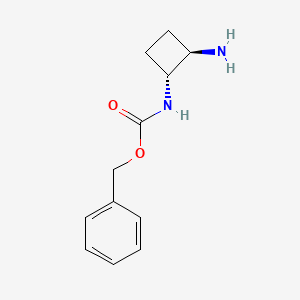

Benzyl((1R,2R)-2-aminocyclobutyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

benzyl N-[(1R,2R)-2-aminocyclobutyl]carbamate |

InChI |

InChI=1S/C12H16N2O2/c13-10-6-7-11(10)14-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15)/t10-,11-/m1/s1 |

InChI Key |

DQAVFCORLPTNAU-GHMZBOCLSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H]1N)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CC(C1N)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Aziridinium Ion Intermediate:

In reactions where the primary amine acts as a nucleophile, an aziridinium (B1262131) ion is a potential intermediate. For example, if the carbamate (B1207046) were to be transformed into a better leaving group, the neighboring amine could displace it to form a bicyclic aziridinium ion. The formation of aziridinium ions is a known pathway in the synthesis of trans-1,2-diamines from precursors with vicinal amino and leaving groups. libretexts.org While the starting material has a cis configuration, under certain conditions, equilibria involving such intermediates could be established.

Cyclic Urea Intermediate:

As discussed in the previous section, intramolecular attack of the primary amine on the carbamate (B1207046) carbonyl can lead to a cyclic urea (B33335) derivative. This five-membered ring fused to the cyclobutane (B1203170) core would be a stable product of an intramolecular rearrangement.

Carbocation Intermediates and Ring Rearrangements:

The strained nature of the cyclobutane (B1203170) ring makes it susceptible to rearrangements that can alleviate ring strain, such as ring expansion or contraction. wikipedia.org For instance, the Tiffeneau-Demjanov rearrangement describes the conversion of a 1,2-aminoalcohol to a ketone via a diazonium intermediate, which can involve ring expansion. libretexts.org While Benzyl((1R,2R)-2-aminocyclobutyl)carbamate is not a 1,2-aminoalcohol, analogous reactivity could be envisioned under specific conditions that generate a carbocation adjacent to the amine-bearing carbon.

A proposed pathway for a ring contraction could be initiated by the formation of a diazonium salt from the primary amine, followed by loss of nitrogen gas to generate a secondary carbocation. This carbocation could then undergo a rearrangement, leading to a cyclopropylmethyl cation, which is in equilibrium with the cyclobutyl cation. wikipedia.org

The following table summarizes key proposed intermediates and the potential reactions they could undergo.

| Intermediate | Formation Pathway | Potential Subsequent Reactions |

| Aziridinium (B1262131) Ion | Intramolecular displacement of a leaving group by the primary amine. | Nucleophilic ring-opening to form trans-substituted cyclobutanes. |

| Cyclic Urea (B33335) | Intramolecular attack of the primary amine on the carbamate (B1207046) carbonyl. | Stable end-product of rearrangement. |

| Cyclobutyl Carbocation | Loss of a leaving group from the cyclobutane ring. | Ring contraction to a cyclopropylmethyl system, elimination, or substitution. wikipedia.org |

The study of such intermediates is crucial for understanding the full reactivity profile of this compound and for designing synthetic routes that either exploit or avoid these potential reaction pathways.

Applications of Benzyl 1r,2r 2 Aminocyclobutyl Carbamate As a Chiral Building Block in Complex Molecule Synthesis

Incorporation into Conformationally Constrained Peptides and Peptidomimetics

The rigid four-membered ring of the aminocyclobutyl moiety is a powerful tool for influencing the secondary structure of peptides. By replacing flexible native amino acid residues, this building block forces the peptide backbone into predictable, stable conformations. The benzylcarbamate protecting group is ideal for standard peptide synthesis protocols, allowing for selective deprotection and coupling reactions.

The incorporation of cyclobutane-derived β-amino acids, such as the one derived from Benzyl((1R,2R)-2-aminocyclobutyl)carbamate, into peptide chains is a key strategy for creating foldamers—oligomers with stable, well-defined secondary structures. Research has shown that β-peptides containing cyclobutane (B1203170) residues can be synthesized using established methodologies. nih.gov These oligomers often exhibit a high propensity for adopting specific conformations due to the steric constraints of the cyclobutane ring. Studies on related diastereomers, such as those derived from (1R,2S)-2-aminocyclobutane-1-carboxylic acid, reveal that even short oligomers containing two to eight residues adopt a rigid, strand-type conformation in solution. nih.gov This structural preference is driven by the formation of stable, intra-residue six-membered hydrogen-bonded rings. nih.gov Furthermore, these constrained oligomers show a tendency to self-assemble, forming nano-sized fibers and, in some cases, gels. nih.gov

The primary advantage of using cyclobutane amino acids in peptide design is the significant increase in structural rigidity. The cyclobutane framework effectively locks the torsional angles of the peptide backbone, preventing the free rotation that characterizes linear peptides. This results in highly rigid β-peptides with predictable folding patterns. nih.gov Theoretical calculations and experimental analysis confirm that the cyclobutane unit induces a strand-type conformation, creating rigid structural units analogous to cis-fused bicyclo[4.2.0]octane systems. nih.gov This rigidity is fundamental to designing peptides that can mimic the secondary structures of proteins, such as β-sheets, but with enhanced stability against enzymatic degradation.

A summary of structural features imparted by cyclobutane residues in peptides is presented below.

| Feature | Description | Consequence |

| Conformational Lock | The four-membered ring restricts rotation around the Cα-Cβ bonds. | Predictable and stable secondary structure. |

| Hydrogen Bonding | Promotes the formation of intra-residue six-membered hydrogen bonds. | Induces a rigid, strand-type conformation. nih.gov |

| Self-Assembly | The rigid, defined structures are prone to aggregation. | Formation of higher-order structures like nanofibers and vesicles. nih.govresearchgate.net |

| Enzymatic Stability | The non-natural β-amino acid structure is resistant to proteases. | Increased biological half-life compared to natural peptides. |

This compound is an excellent starting material for developing pseudopeptides, where traditional peptide bonds are replaced with non-standard linkages. The vicinal amino groups (one protected, one free) on the rigid cyclobutane scaffold can serve as anchors to introduce alternative linkages, creating peptide bond surrogates. These surrogates are designed to retain the key spatial orientation of the amino acid side chains while altering the backbone's properties. For instance, the rigid cyclobutane unit can be used to replace a turn or a loop region in a natural peptide, effectively creating a peptidomimetic with constrained geometry. Hybrid peptides incorporating both cyclobutane residues and other amino acids, like proline, have been shown to form very compact and defined structures. researchgate.net

Role as a Chiral Intermediate in Diverse Synthetic Pathways

Beyond peptidomimetics, the unique stereochemistry and functionality of this compound make it a powerful chiral intermediate for constructing complex, non-peptidic molecules.

In medicinal chemistry, chiral building blocks are essential for the enantioselective synthesis of drug candidates. A protected diamine like this compound provides a stereochemically defined scaffold that can be elaborated into more complex pharmaceutical precursors. The distinct reactivity of the free amine versus the protected carbamate (B1207046) allows for sequential, site-selective modifications.

An analogous process is seen in the synthesis of Factor XIa inhibitors, where a related chiral building block, tert-butyl N-((1R,2S,5S)-2-aminocyclohexyl)carbamate, is a key starting material. google.com In that patented synthesis, the free amine of the cyclohexane (B81311) derivative is reacted with an activated oxalate (B1200264) ester to form a larger, more complex molecule. google.com Similarly, the free amine of this compound can act as a nucleophile to couple with various electrophilic fragments, thereby incorporating the chiral cyclobutane moiety into a larger pharmaceutical scaffold. This approach ensures the correct stereochemistry at two adjacent centers, which is often critical for biological activity.

The table below illustrates the analogous use of a chiral diamine building block in pharmaceutical synthesis.

| Parameter | Known Synthesis Example (Factor XIa Inhibitor Precursor) google.com | Hypothetical Application of Subject Compound |

| Chiral Building Block | tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | This compound |

| Reacting Partner | Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | A suitable electrophilic fragment (e.g., acyl chloride, activated ester) |

| Reaction Type | Amide bond formation (acylation of the free amine) | Amide bond formation or other nucleophilic addition/substitution |

| Outcome | Construction of a complex acyclic amide on a chiral cyclic core. | Incorporation of the chiral (1R,2R)-diaminocyclobutane scaffold into a new molecule. |

The 1,2-diamine structure of the title compound is a classic motif for the synthesis of nitrogen-containing heterocycles. After deprotection of the carbamate, the resulting (1R,2R)-1,2-diaminocyclobutane is a versatile precursor for creating fused heterocyclic systems. By reacting the diamine with bifunctional electrophiles, a variety of novel, chiral heterocyclic scaffolds can be constructed. For example, reaction with a β-ketoester could lead to the formation of a fused dihydropyrimidinone ring, while reaction with phosgene (B1210022) or a phosgene equivalent could yield a cyclic urea (B33335) derivative. These rigid, chiral heterocyclic scaffolds are of significant interest in drug discovery as they provide three-dimensional diversity for exploring new chemical space. whiterose.ac.uk The synthesis of diverse polycyclic N-heterocyclic cores from carbamate-protected intermediates is a well-established strategy for building libraries of pharmaceutically relevant molecules. whiterose.ac.uk

Modulation of Molecular Interactions through Carbamate Functionality

The carbamate group within this compound is a critical functional moiety that plays a significant role in directing both intra- and intermolecular interactions. This functionality is not merely a protecting group for the amine but an active participant in defining the conformational landscape and binding characteristics of the molecule. Structurally, a carbamate can be viewed as a hybrid of an amide and an ester, and it inherits properties from both, resulting in a unique electronic and steric profile that is highly valuable in medicinal chemistry and materials science. sigmaaldrich.com

The ability of the carbamate group to modulate molecular interactions stems from several key features: its capacity for hydrogen bonding, the conformational rigidity it imposes, and its resonance characteristics. nih.govchem960.com The nitrogen atom's lone pair of electrons can delocalize into the adjacent carbonyl group, creating a planar, resonance-stabilized system. nih.gov This electronic feature is fundamental to its chemical stability and its role in molecular recognition. sigmaaldrich.comchem960.com

Hydrogen Bonding and Electrostatic Interactions

The carbamate moiety is an excellent participant in hydrogen bonding, a key interaction in biological systems and crystal engineering. It possesses both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the two oxygen atoms of the carbonyl and ether linkages). nih.govchem960.com This dual nature allows this compound to engage in a variety of well-defined, directional interactions with target proteins, enzymes, or other molecules. chem960.com For instance, when incorporated into a peptidomimetic scaffold, the carbamate N-H can mimic the hydrogen-donating properties of a native peptide bond, while the carbonyl oxygen acts as a strong hydrogen bond acceptor. nih.govchem960.com The precise geometry of these interactions is crucial for the affinity and specificity of binding.

Table 1: Hydrogen Bonding Characteristics of the Carbamate Moiety This table provides generalized data for the carbamate functional group to illustrate its interaction potential.

| Feature | Role | Description |

| N-H Group | Hydrogen Bond Donor | The proton on the carbamate nitrogen can form a strong hydrogen bond with an electronegative atom (e.g., oxygen, nitrogen) on a binding partner. nih.govchem960.com |

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | The lone pairs on the carbonyl oxygen are strong hydrogen bond acceptors, readily interacting with N-H or O-H donors. nih.govchem960.com |

| Ester Oxygen (C-O-R) | Hydrogen Bond Acceptor | The ether-like oxygen atom can also act as a weaker hydrogen bond acceptor. |

Conformational Control and Rotational Barriers

A defining characteristic of the carbamate group is the conformational restriction it imposes on the molecular backbone. nih.govchem960.com The partial double-bond character of the C–N bond, a result of amide resonance, creates a significant rotational energy barrier. nih.gov This barrier is typically 3–4 kcal/mol lower than in amides but is sufficient to limit free rotation, leading to distinct, planar syn and anti rotamers (also referred to as cis and trans isomers). nih.gov

The relative population of these conformers can be influenced by the steric and electronic nature of the substituents on the nitrogen and oxygen atoms. nih.gov In some cases, the energy difference between the two states is minimal, resulting in a balanced equilibrium. nih.gov This property can be strategically exploited, allowing the carbamate to act as a "conformational switch" in molecular devices or to pre-organize a molecule into a specific bioactive conformation required for binding to a biological target. nih.gov The interplay between the rigid cyclobutyl ring and the planar carbamate in this compound provides a well-defined three-dimensional structure that is essential for its utility as a chiral building block.

Table 2: Conformational Properties of Representative Carbamates This table illustrates typical rotational energy barriers and conformational preferences for the C-N bond in carbamate systems, which are applicable to the carbamate moiety in the title compound.

| Carbamate Type | Rotational Energy Barrier (C-N Bond) | Conformational Preference | Reference |

| Simple Alkyl Carbamates | ~15-18 kcal/mol | Often a mixture of syn and anti conformers. | nih.gov |

| Boc-protected Amino Acids | ~15 kcal/mol | Can exist as an approximately 50:50 mixture of syn and anti isomers. | nih.gov |

| Benzyl (B1604629) Carbamate | Not specified, but similar to other carbamates | The bulky benzyl group can influence the equilibrium between conformers. | nih.gov |

Reaction Mechanisms and Reactivity Studies of the Carbamate and Cyclobutyl Amine Moieties

Mechanism of Carbamate (B1207046) Formation and Cleavage

The benzyloxycarbonyl group is a widely utilized protecting group for amines in organic synthesis due to its relative stability and the varied conditions available for its removal. wikipedia.org

The formation of Benzyl((1R,2R)-2-aminocyclobutyl)carbamate involves the selective protection of one of the amino groups of (1R,2R)-1,2-diaminocyclobutane. This is achieved through a nucleophilic acyl substitution reaction. libretexts.orgncert.nic.in The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.com This addition step leads to a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a stable chloride leaving group to form the protected carbamate. libretexts.orgtotal-synthesis.com

This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous base (like sodium carbonate) to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. wikipedia.orgtotal-synthesis.com The choice of reaction conditions can be critical for achieving mono-protection in a diamine system.

Table 1: Representative Conditions for Benzyl Carbamate (Cbz) Formation

| Reagent | Base/Solvent System | Temperature (°C) | Reference |

|---|---|---|---|

| Benzyl Chloroformate | Sodium Carbonate / Water | 0 | wikipedia.org |

| Benzyl Chloroformate | Magnesium Oxide / Ethyl Acetate | 70 to reflux | wikipedia.org |

| Benzyl Chloroformate | DIPEA / Acetonitrile | Room Temp | wikipedia.org |

| Benzyl Chloroformate | Ammonia / Water | Ice-bath to Room Temp | chemicalbook.com |

The removal of the Cbz group is essential for liberating the amine for subsequent reactions. This can be accomplished through several distinct mechanisms, primarily hydrogenolysis and acid-catalyzed cleavage. wikipedia.orgmasterorganicchemistry.com

Hydrogenolysis-Mediated Deprotection: This is the most prevalent and often mildest method for Cbz cleavage. wikipedia.orgtotal-synthesis.com The mechanism involves catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst with a source of hydrogen. total-synthesis.comacsgcipr.org The hydrogen source can be molecular hydrogen (H₂) gas or a transfer agent such as ammonium (B1175870) formate. acsgcipr.orgresearchgate.net The reaction proceeds via the cleavage of the benzylic C-O bond on the catalyst surface, which generates toluene (B28343) and a carbamic acid intermediate. total-synthesis.comacsgcipr.org This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Deprotection: While the Cbz group is stable to many acidic conditions, it can be cleaved by strong acids such as hydrogen bromide (HBr) or certain Lewis acids. wikipedia.orgtotal-synthesis.com The mechanism begins with the protonation of the carbamate's carbonyl oxygen. masterorganicchemistry.com This is followed by the departure of the benzyl group, typically via an Sₙ2 displacement by a counterion or through the formation of a benzyl carbocation, which must be trapped. total-synthesis.com Similar to hydrogenolysis, this process also forms the unstable carbamic acid, which decarboxylates to give the free amine. masterorganicchemistry.com The orthogonality of the Cbz group is a key feature; for instance, a tert-butyloxycarbonyl (Boc) group can be removed with a milder acid like trifluoroacetic acid (TFA) while leaving the Cbz group intact. total-synthesis.commasterorganicchemistry.com

Table 2: Common Deprotection Methods for Cbz-Protected Amines

| Method | Reagents | Mechanism Highlights | Reference |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Cleavage of benzylic C-O bond, formation of toluene and a carbamic acid, followed by decarboxylation. | wikipedia.orgtotal-synthesis.comacsgcipr.org |

| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | In situ hydrogen generation, otherwise similar to standard hydrogenolysis. Avoids handling H₂ gas. | researchgate.net |

| Acidolysis | HBr, Lewis Acids (e.g., AlCl₃) | Protonation of carbonyl, loss of benzyl group, and subsequent decarboxylation of the carbamic acid. | wikipedia.orgorganic-chemistry.org |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Useful for substrates with functionalities sensitive to reduction or strong acids. | wikipedia.orgorganic-chemistry.org |

Reactions Involving the Cyclobutyl Amine Functionality

The reactivity of the amine group in the (1R,2R)-1,2-diaminocyclobutane scaffold is central to its utility as a building block in more complex molecules.

The cyclobutylamine (B51885) moiety is a potent nucleophile and a base. ncert.nic.in However, its reactions are often complicated by the inherent strain of the four-membered ring. Reactions that proceed through cationic intermediates at the carbon adjacent to the nitrogen are particularly susceptible to rearrangement. orgsyn.org For example, the deamination of cyclobutylamine with nitrous acid is a classic case where the resulting unstable diazonium ion leads to a mixture of products, including not only cyclobutanol (B46151) but also ring-contracted (cyclopropylcarbinol) and ring-opened (allylcarbinol) species. orgsyn.orgquora.com This propensity for rearrangement must be carefully considered when designing multi-step syntheses involving this scaffold. In many synthetic pathways, the primary amine, once deprotected, serves as a nucleophile to form new carbon-nitrogen or heteroatom-nitrogen bonds. ncert.nic.in

Once the Cbz group is cleaved from this compound, the resulting free primary amine of (1R,2R)-1,2-diaminocyclobutane is available for a wide array of transformations. Derivatization is a key strategy to build molecular complexity or to modify the compound's properties for analytical purposes. nih.gov

Common derivatization reactions for primary amines include:

Acylation: Reaction with acid chlorides or anhydrides to form stable amides. ncert.nic.in

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. ncert.nic.in

Urea (B33335)/Thiourea Formation: Reaction with isocyanates or isothiocyanates. sigmaaldrich.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These transformations are fundamental in medicinal chemistry and materials science. For instance, analogous chiral diamines like (1R,2R)-(-)-1,2-diaminocyclohexane are extensively used as building blocks for chiral ligands in asymmetric catalysis, often through derivatization with phosphinyl chlorides or other moieties. sigmaaldrich.comscbt.comchemicalbook.com

Table 3: Potential Derivatization Reactions for the Free Cyclobutyl Amine

| Reaction Type | Reagent Class | Product Class | Significance |

|---|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | Amides | Formation of stable linkages, common in bioactive molecules. ncert.nic.in |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Creates key pharmacophores. |

| Urea Formation | Isocyanates | Ureas | Used in ligand synthesis and as hydrogen-bond donors. sigmaaldrich.com |

| Thiourea Formation | Isothiocyanates | Thioureas | Used in ligand synthesis and organocatalysis. sigmaaldrich.com |

| Alkylation | Alkyl Halides | Secondary Amines | Modulates basicity and nucleophilicity. ncert.nic.in |

Investigating Carbamate Rearrangement Reactions

While rearrangements involving the direct migration of the benzyloxycarbonyl group itself are not commonly reported for this specific compound, the chemistry of the cyclobutane (B1203170) ring system is rich with rearrangement reactions driven by the release of ring strain. researchgate.netrsc.org

The inherent strain energy of the cyclobutane ring makes it prone to ring-opening or rearrangement under various conditions, particularly those involving photochemistry or the formation of radical or cationic intermediates. rsc.org Recent studies have demonstrated that visible-light photoredox catalysis can induce the ring-opening of N-aryl cyclobutylamines, which then participate in [4+2] cycloaddition reactions, serving as four-carbon synthons. rsc.org This highlights a modern synthetic application where the reactivity of the cyclobutane ring, rather than the amine substituent, is harnessed for complex transformations.

Furthermore, rearrangements are a known outcome in reactions that generate carbocationic intermediates on the cyclobutane ring, such as the previously mentioned deamination of cyclobutylamine. orgsyn.org Therefore, while the carbamate functional group is generally stable, the underlying cyclobutane scaffold possesses a latent reactivity towards rearrangement that is a critical consideration in its chemical transformations.

It is also relevant to distinguish these from rearrangements used to form carbamates, such as the Curtius rearrangement of acyl azides or the Hofmann rearrangement of amides, which proceed through an isocyanate intermediate that is subsequently trapped by an alcohol. organic-chemistry.org

###5. of this compound

The reactivity of this compound is governed by the interplay of its constituent functional groups: a primary amine, an N-monosubstituted carbamate, and a strained cyclobutane ring. The close proximity of the amino and carbamate groups on the cis-configured cyclobutane ring introduces the potential for unique intramolecular interactions and rearrangement pathways. This section explores the theoretical reactivity of these moieties, focusing on potential rearrangements of the carbamate and the mechanistic intermediates that may be involved.

The chemical behavior of this compound is largely dictated by the carbamate and the vicinal primary amine on the cyclobutane core. The inherent strain of the four-membered ring can also influence reaction pathways, potentially leading to ring-opening or rearrangement reactions.

While specific rearrangement studies on this compound are not extensively documented in the literature, the principles of organic chemistry allow for the postulation of several potential reaction pathways. One significant area of interest is the neighboring group participation (NGP) of the primary amino group in reactions involving the carbamate moiety. wikipedia.orgchem-station.com

Neighboring group participation refers to the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org In the case of this compound, the lone pair of the primary amino group is well-positioned to act as an intramolecular nucleophile.

A key potential rearrangement could be initiated by the activation of the carbamate group. For instance, under conditions that favor the departure of the benzyloxy group, the adjacent primary amine could participate in an intramolecular cyclization. This type of reaction is often seen in systems where a nucleophilic group is situated in close proximity to an electrophilic center, leading to the formation of a cyclic intermediate. libretexts.org

The following table outlines a proposed rearrangement mechanism involving neighboring group participation by the primary amine.

| Step | Description | Intermediate |

| 1 | Activation of the carbamate carbonyl group, for example, by protonation or reaction with a Lewis acid. | Protonated carbamate |

| 2 | Intramolecular nucleophilic attack by the neighboring primary amino group on the activated carbonyl carbon. | Tetrahedral intermediate |

| 3 | Formation of a cyclic urea derivative with the expulsion of benzyl alcohol. | Cyclic urea |

This type of intramolecular cyclization is a well-established reaction pathway in molecules containing suitably positioned amino and ester or amide groups. The cis relationship of the amino and carbamate groups on the cyclobutane ring makes this an especially plausible pathway.

The rearrangements and reactions of this compound are proposed to proceed through several key mechanistic intermediates. The formation of these intermediates is influenced by the reaction conditions and the inherent structural features of the molecule.

Synthesis and Characterization of Benzyl 1r,2r 2 Aminocyclobutyl Carbamate Derivatives and Analogues

Exploration of Substituted Benzyl((1R,2R)-2-aminocyclobutyl)carbamate Analogues

The modification of the parent structure, this compound, can be approached by introducing substituents at several key positions: on the benzyl (B1604629) group, the carbamate (B1207046) nitrogen, or the cyclobutane (B1203170) ring itself. These substitutions are pursued to fine-tune the molecule's steric and electronic properties, thereby influencing its reactivity, selectivity in downstream reactions, and potential biological activity.

Research into related structures, such as N-(benzyl carbamoyl)-2-hydroxy substituted benzamides, demonstrates common strategies for modifying the benzyl portion of the molecule. nih.govresearchgate.net Substituents like alkyl, alkoxy, or nitro groups can be introduced onto the aromatic ring of the benzyl group. These modifications are typically achieved by starting with a substituted benzyl alcohol or benzyl chloroformate, which is then reacted with the appropriate amine. For instance, the synthesis of substituted benzyl carbamates can be accomplished by reacting substituted benzyl chloroformates with the amine of interest. nih.gov

Another avenue for creating analogues is the functionalization of the second amino group on the cyclobutane ring. N-(Protected α-aminoacyl)benzotriazoles have been shown to be potent acylating agents, useful for creating peptide-like conjugates. rsc.org This methodology can be applied to the free amino group of this compound to attach various acyl groups, leading to a diverse library of derivatives. The synthesis of benzyl {2-[(2-(1H-benzo[d] nih.govresearchgate.netresearchgate.nettriazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate, for example, showcases the creation of a dipeptide-like structure from a carbamate-protected amino acid, a strategy directly translatable to the cyclobutane core. rsc.org

The table below summarizes representative synthetic approaches to substituted carbamate analogues, illustrating the versatility of these methods.

| Starting Material | Reagent(s) | Product Type | Reference |

| Substituted 2-thioxo-1,3-benzoxazines | Benzyl amine, NaHCO₃ | N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamides | nih.govresearchgate.net |

| Substituted Benzyl Chloroformates | Target Amine | Substituted Benzyl Carbamates | nih.gov |

| Cbz-Gly-Gly-OH | Benzotriazole, Thionyl Chloride | Dipeptide-like Carbamate Conjugate | rsc.org |

Comparative Studies with Other Chiral Cyclic Aminoalkyl Carbamates (e.g., cyclopentyl, cyclohexyl analogues)

While direct, side-by-side comparative studies of this compound with its exact cyclopentyl and cyclohexyl analogues are not extensively documented in single reports, comparisons can be drawn from the distinct chemical and conformational properties inherent to each ring system. The choice of a cyclic diamine scaffold—be it cyclobutane, cyclopentane (B165970), or cyclohexane (B81311)—profoundly influences the spatial orientation of the amino and carbamate functionalities, which is critical for applications in catalysis and drug design.

The cyclobutane ring is notable for its puckered, non-planar conformation and significant ring strain. This conformational rigidity makes (1R,2R)-diaminocyclobutane derivatives valuable as sterically constrained building blocks. nih.govresearchgate.net This rigidity can lead to higher selectivity in reactions where the diamine acts as a chiral ligand or auxiliary, as it limits the number of accessible transition states.

In contrast, cyclopentane derivatives, such as those derived from cyclopentane-1,3-diamine, exhibit greater flexibility. rsc.org The cyclopentane ring exists in a dynamic equilibrium between envelope and twist conformations, allowing for more conformational adaptability. While this can be advantageous for binding to some biological targets, it may result in lower stereoselectivity when used as a chiral ligand compared to the more rigid cyclobutane system. The synthesis of cyclopentane-1,3-diamine has been achieved via a green route from hemicellulosic feedstock, highlighting its accessibility from bio-based sources. rsc.org

The cyclohexane ring is the most flexible of the three, readily adopting a stable chair conformation. This conformation places substituents in well-defined axial or equatorial positions, which has been extensively exploited in stereocontrolled synthesis. Derivatives of 1,2-diaminocyclohexane are among the most common chiral ligands and auxiliaries in asymmetric catalysis. However, the larger ring and greater distance between functional groups compared to the cyclobutane analogue can lead to different catalytic activities and selectivities.

The table below provides a qualitative comparison of these three cyclic systems.

| Feature | Cyclobutyl Analogue | Cyclopentyl Analogue | Cyclohexyl Analogue |

| Ring Conformation | Puckered, high rigidity | Envelope/Twist, flexible | Chair, flexible |

| Ring Strain | High | Moderate | Low |

| Key Advantage | High conformational constraint | Greater flexibility, bio-based sources | Well-defined stereochemistry, widely used |

| Potential Application | Ligands for highly selective catalysis | Scaffolds for drug discovery | Versatile chiral auxiliaries and ligands |

Impact of Structural Modifications on Stereochemical Control in Downstream Reactions

The (1R,2R)-stereochemistry of the diaminocyclobutane core is a powerful tool for controlling the stereochemical outcome of subsequent reactions. The fixed spatial relationship between the two nitrogen atoms allows the molecule to function as an effective chiral auxiliary or ligand. nih.gov Structural modifications to this core can modulate its directing ability.

The principle of a chiral auxiliary is to be temporarily incorporated into a substrate, direct a stereoselective transformation, and then be removed. The rigidity of the cyclobutane ring in this compound makes it an excellent candidate for this role. For instance, when the free amino group is used to form an enamine or imine, the chiral carbamate-bearing cyclobutane scaffold can effectively shield one face of the molecule, directing incoming reagents to the opposite face with high diastereoselectivity. mdpi.com

Studies on the epoxidation of tetra-substituted olefins have demonstrated how a catalytically formed chiral auxiliary can control stereochemistry. nih.gov In a similar vein, the diaminocyclobutane moiety can be used to control reactions like cyclopropanation and epoxidation. The diastereoselectivity of such a reaction is highly dependent on the structure of the auxiliary. Altering substituents on the benzyl group or the carbamate itself could change the steric bulk around the reactive center, potentially enhancing or reducing the facial selectivity of the transformation. For example, increasing the steric hindrance of the protecting group could improve the diastereomeric ratio (dr) of the product.

In one study, a solvent switch from dichloromethane (B109758) to toluene (B28343) dramatically increased the diastereoselectivity of an epoxidation reaction from >19:1 to >39:1, demonstrating that reaction conditions, in concert with the chiral auxiliary's structure, are crucial for achieving high stereochemical control. nih.gov

The table below shows hypothetical outcomes based on established principles of stereochemical control, illustrating how modifications could influence a downstream reaction, such as an alkylation.

| Auxiliary Modification | Expected Steric Hindrance | Predicted Diastereomeric Ratio (dr) | Rationale |

| Standard Benzyl Carbamate | Moderate | High | The chiral scaffold effectively blocks one face of the reactive intermediate. |

| 2,6-Dichlorobenzyl Carbamate | High | Very High | Increased steric bulk enhances facial shielding, improving selectivity. |

| Simple Acetyl Group | Low | Moderate | Reduced steric hindrance may lower the energy difference between transition states, decreasing selectivity. |

Synthesis of Poly-Functionalized Derivatives for Advanced Applications

The development of poly-functionalized derivatives of this compound opens pathways to advanced applications in materials science, catalysis, and the synthesis of complex molecules. Poly-functionalization involves introducing multiple, often orthogonal, functional groups onto the cyclobutane scaffold.

An efficient strategy for creating such molecules relies on using conveniently protected cyclobutane β-amino acids as starting materials. researchgate.net Through selective transformations, additional functional groups like hydroxyl, carboxyl, or alkynes can be attached to the core structure. These groups serve as handles for further chemical elaboration, such as polymerization or attachment to solid supports. For example, a derivative bearing a terminal alkyne could be readily incorporated into larger structures via "click chemistry."

The synthesis of perfluorocyclobutyl (PFCB) polymers, which are created by the cyclopolymerization of trifluorovinyl ether monomers, showcases an application for highly functionalized building blocks in creating advanced materials with high thermal stability and specific dielectric properties. mdpi.com Similarly, cyclobutane diamine derivatives functionalized with polymerizable groups could be used to create novel chiral polymers for applications in enantioselective separations or as recyclable catalysts.

Furthermore, poly-functionalized cyclobutane derivatives are valuable as scaffolds in combinatorial chemistry for drug discovery. By starting with the chiral core and adding various functional groups, large libraries of diverse compounds can be synthesized and screened for biological activity. The rigid cyclobutane backbone ensures that the appended functional groups are held in well-defined spatial orientations, which is crucial for specific interactions with biological targets like enzymes or receptors. researchgate.net The synthesis of functionalized diazocines for photoresponsive materials is another example where core scaffolds are elaborated for advanced applications, a principle applicable to cyclobutane systems. nih.gov

Future Research Directions and Theoretical Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green and efficient chemical processes is a paramount goal in modern organic synthesis. Future efforts in the synthesis of benzyl((1R,2R)-2-aminocyclobutyl)carbamate and related structures will likely focus on minimizing environmental impact and maximizing atom economy.

Key areas of development include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic methods is essential. This includes the development of novel catalysts for key transformations like cycloadditions and C-H functionalizations. researchgate.net For instance, ruthenium(II) photocatalysts have been shown to promote [2+2] heterodimerizations of dissimilar acyclic enones under visible light, offering a green alternative to traditional methods. organic-chemistry.org

Biocatalysis: The use of enzymes (biocatalysis) presents an eco-friendly approach to synthesizing cyclobutane-containing molecules. nih.gov Lipases, for example, have been successfully used in the ring-opening of epoxides with amines to create β-amino alcohols, a reaction class relevant to aminocyclobutane synthesis. mdpi.com Exploring enzymes that can mediate the stereoselective formation of the cyclobutane (B1203170) ring or the installation of the carbamate (B1207046) group could significantly improve sustainability.

Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalability. Applying flow chemistry to the synthesis of cyclobutane intermediates could shorten reaction times and increase yields. mdpi.com

Reduced Step-Count Synthesis: A major goal is to devise synthetic pathways that reduce the number of individual steps, such as protection, deprotection, and functional group interconversion. Strategies like C-H functionalization, which directly convert C-H bonds into new functional groups, are particularly promising for streamlining the synthesis of complex cyclobutanes. nih.govacs.org

Table 1: Comparison of Synthetic Strategies for Cyclobutane Derivatives

| Feature | Traditional Methods (e.g., Photochemical Cycloaddition) | Emerging Sustainable Methods |

|---|---|---|

| Energy Input | Often requires high-energy UV light. | Can utilize lower-energy visible light (photocatalysis) or mild temperatures (biocatalysis). organic-chemistry.orgmdpi.com |

| Reagents | May rely on stoichiometric, hazardous, or expensive reagents. | Emphasizes catalytic amounts of reagents, often with higher turnover numbers. researchgate.net |

| Solvent Use | Often requires large volumes of organic solvents. | Aims for solvent reduction, use of greener solvents, or even solvent-free conditions. organic-chemistry.org |

| Selectivity | Regio- and stereoselectivity can be challenging to control, especially in heterodimerizations. acs.org | High selectivity can be achieved through catalyst or enzyme design. nih.govorganic-chemistry.org |

| Atom Economy | Can be lower due to the use of protecting groups and multi-step sequences. | Improved by strategies like C-H functionalization that minimize waste. acs.org |

Advanced Computational Modeling for Predictive Synthesis and Conformational Control

Computational chemistry provides indispensable tools for understanding and predicting the behavior of molecules, guiding experimental design and saving significant resources.

Conformational Analysis: The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain. figshare.comlibretexts.orglibretexts.org One carbon atom typically forms a 25° angle with the plane of the other three. figshare.com Computational methods like Density Functional Theory (DFT) and molecular mechanics are used to calculate the conformational energies and predict the most stable puckered state of substituted cyclobutanes like this compound. nih.govresearchgate.net This is critical because the specific conformation can dictate the molecule's biological activity and reactivity. nih.gov

Predictive Synthesis: DFT calculations can model reaction pathways, predict transition state energies, and thus forecast the feasibility and outcome of a proposed synthetic step. mdpi.com For carbamates, QSTR (Quantitative Structure–Toxicity Relationship) models using DFT descriptors have been developed to predict properties based on structure, a technique that could be adapted to predict synthetic accessibility or reactivity. mdpi.com

Conformational Control: By understanding the energetic landscape of the molecule's conformations, chemists can design derivatives where substituents lock the cyclobutane ring into a desired shape. nih.govacs.org A synergistic approach combining experimental data from NMR spectroscopy with computational modeling allows for a detailed understanding of how substituents modulate the ring-puckering preference. acs.org

Table 2: Application of Computational Methods to Cyclobutane Carbamates

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Molecular Mechanics (MM) | Conformational searching, initial geometry optimization. | Low-energy conformations, steric strain. nih.gov |

| Density Functional Theory (DFT) | Electronic structure, reaction energetics, spectroscopic properties. | Bond angles, dihedral angles, reaction barriers, NMR chemical shifts, electronic affinity. mdpi.comacs.org |

| Molecular Dynamics (MD) | Simulating molecular motion over time in solution. | Dynamic conformational changes, solvent effects, preferred solution-phase structure. acs.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds. | Nature of intramolecular interactions, bond strength. |

Exploration of Novel Reactivity Patterns for Cyclobutane Carbamates

The inherent ring strain (approx. 26.7 kcal/mol) of the cyclobutane core makes it a versatile synthetic intermediate capable of undergoing unique transformations not seen in acyclic or larger ring systems. rsc.orgresearchgate.net Future research will undoubtedly uncover new reactions for this class of compounds.

Strain-Release Reactions: The energy stored in the four-membered ring can be harnessed to drive reactions. Ring-opening reactions of cyclobutanes provide access to functionalized acyclic compounds. nih.govresearchgate.net For example, the ring-opening of bicyclo[1.1.0]butanes (BCBs) is a powerful strategy for generating polyfunctionalized cyclobutanes. researchgate.net Exploring analogous strain-release pathways for monosubstituted cyclobutane carbamates could yield novel molecular scaffolds.

C-H Functionalization: Directing group-assisted or catalytic C-H functionalization is a powerful tool for elaborating complex molecules. nih.govacs.org The carbamate and amino groups on the cyclobutane ring could potentially act as directing groups to control the regiochemistry of C-H activation at other positions on the ring, allowing for late-stage diversification of the core structure. acs.org

Cycloaddition and Ring-Expansion Reactions: Cyclobutane derivatives can participate in various cycloaddition and ring-expansion reactions, transforming the four-membered ring into larger, more complex systems. nih.gov For instance, cyclobutenes, which can be derived from cyclobutanes, undergo electrocyclic ring-opening to form conjugated dienes, a reaction with numerous applications in total synthesis. elsevierpure.com Investigating the conversion of this compound into a cyclobutene (B1205218) and studying its subsequent ring-opening could be a fruitful area of research.

Integration with Machine Learning and AI in Synthetic Route Design

AI-Powered Retrosynthesis: Computer-Aided Synthesis Planning (CASP) tools leverage AI to analyze a target molecule and propose multiple synthetic pathways. protheragen.aiacs.org These platforms are trained on vast databases of millions of known chemical reactions and can identify novel or non-obvious disconnections that a human chemist might overlook. chemical.aichemcopilot.com For a molecule like this compound, an AI tool could suggest more efficient routes from cheaper, more readily available starting materials. the-scientist.com

Reaction Outcome Prediction: A significant challenge in synthesis is that proposed reactions often fail. mit.edu Machine learning models are being developed that can predict the major product of a reaction, including potential byproducts, with increasing accuracy. acs.orgnih.gov By inputting reactants, reagents, and solvents, these models can forecast the likelihood of success, helping to prioritize more promising experimental routes. mit.edu For carbamate synthesis, models have shown the ability to correctly identify the expected product from among several competing possibilities. mit.eduacs.org

Optimization of Reaction Conditions: Beyond just predicting the product, AI can be used to optimize reaction conditions such as temperature, solvent, and catalyst choice. numberanalytics.com By analyzing data from high-throughput experimentation, ML algorithms can identify the optimal parameters to maximize yield and purity, accelerating the development process. chemai.io

Table 3: Paradigms in Retrosynthesis Design

| Approach | Methodology | Strengths | Challenges |

|---|---|---|---|

| Traditional (Human-Expert) | Relies on intuition, experience, and literature precedent. | Creative, capable of complex reasoning. | Time-consuming, prone to human bias, limited by individual knowledge. grace.comchemcopilot.com |

| Rule-Based Systems | Uses a large, human-curated library of reaction rules to suggest disconnections. | Systematic, captures established chemical knowledge. | Struggles with exceptions, less likely to find truly novel pathways. pharmafeatures.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.